![molecular formula C23H20O2 B12898803 Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]- CAS No. 771477-54-4](/img/structure/B12898803.png)
Benzofuran, 4,5,6,7-tetrahydro-2-phenyl-4-[(3-phenyl-2-propynyl)oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran is a complex organic compound that belongs to the class of benzofurans Benzofurans are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can be achieved through several synthetic routes. One common method involves the intramolecular cyclization of an alkyne-epoxide intermediate. This reaction is typically mediated by Lewis acids such as boron trifluoride etherate (BF3·Et2O) under ambient conditions . The reaction proceeds smoothly in dichloromethane at room temperature, yielding the desired product in good yields .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors and the development of more efficient catalysts. The choice of solvents and reaction conditions would also be optimized to ensure scalability and environmental sustainability.
Chemical Reactions Analysis
Types of Reactions
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.
Reduction: Reduction reactions can be used to modify the alkyne or other functional groups within the molecule.
Substitution: The phenyl and phenylpropynyl groups can be substituted with other groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like manganese(IV) oxide and reducing agents such as lithium aluminum hydride. Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques such as refluxing, stirring, and the use of inert atmospheres .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinolones or oxindoles, while reduction could produce various hydrogenated derivatives .
Scientific Research Applications
2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs, particularly in the areas of anti-inflammatory and anticancer therapies.
Mechanism of Action
The mechanism by which 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran exerts its effects depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require further research to elucidate .
Comparison with Similar Compounds
Similar Compounds
- 4-{4-[(3-Phenylprop-2-yn-1-yl)oxy]but-2-yn-1-yl}morpholine
- {4-[(3-Phenylprop-2-yn-1-yl)oxy]phenyl}methanol
- N-(2-(1-hydroxy-3-phenylprop-2-yn-1-yl)-N-tosylanilides
Uniqueness
Compared to these similar compounds, 2-Phenyl-4-((3-phenylprop-2-yn-1-yl)oxy)-4,5,6,7-tetrahydrobenzofuran stands out due to its tetrahydrobenzofuran core, which imparts unique chemical and biological properties. This core structure can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for further study .
Properties
CAS No. |
771477-54-4 |
|---|---|
Molecular Formula |
C23H20O2 |
Molecular Weight |
328.4 g/mol |
IUPAC Name |
2-phenyl-4-(3-phenylprop-2-ynoxy)-4,5,6,7-tetrahydro-1-benzofuran |
InChI |
InChI=1S/C23H20O2/c1-3-9-18(10-4-1)11-8-16-24-21-14-7-15-22-20(21)17-23(25-22)19-12-5-2-6-13-19/h1-6,9-10,12-13,17,21H,7,14-16H2 |
InChI Key |
PSHNEMDNCRIYEA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)OC(=C2)C3=CC=CC=C3)OCC#CC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




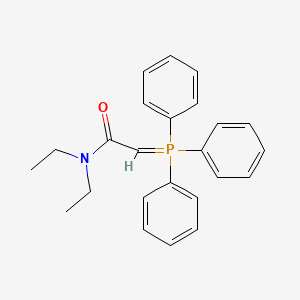
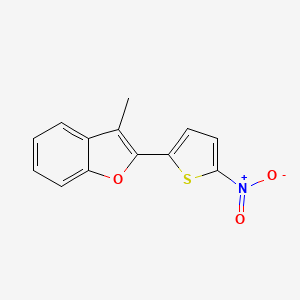
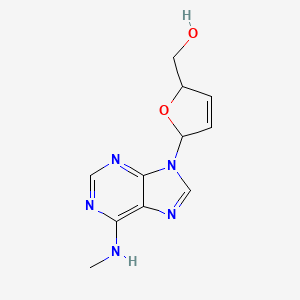


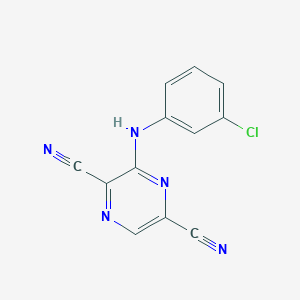
![Carbamic acid,(2-fluoroethyl)[1,2,3,4-tetrahydro-2,4-dioxo-1,3-bis(phenylmethyl)-5-pyrimidinyl]-,phenylmethyl ester (9CI)](/img/structure/B12898775.png)
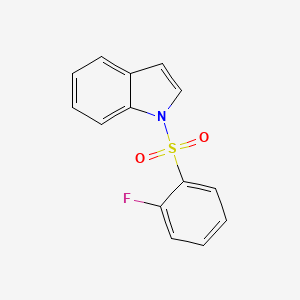
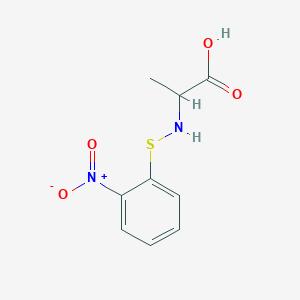
![N''-[3-(4-Aminophenyl)-1,2,4-thiadiazol-5-yl]guanidine](/img/structure/B12898788.png)
![N-[1-(4-Methylphenyl)-4-phenyl-1H-pyrazol-3-yl]acetamide](/img/structure/B12898793.png)
![4-[5-(2-Chlorophenyl)-4-phenyl-1,3-oxazol-2-yl]-N,N-dipropylaniline](/img/structure/B12898798.png)
